6-{1-cyclopropanecarbonyl-octahydropyrrolo[3,4-b]pyrrol-5-yl}pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-[1-(cyclopropanecarbonyl)-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-7-11-1-4-15(18-8-11)19-9-13-5-6-20(14(13)10-19)16(21)12-2-3-12/h1,4,8,12-14H,2-3,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAQCSQYFFBOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{1-cyclopropanecarbonyl-octahydropyrrolo[3,4-b]pyrrol-5-yl}pyridine-3-carbonitrile is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound belongs to a class of octahydropyrrolo derivatives characterized by a pyridine ring substituted with a carbonitrile group and a cyclopropanecarbonyl moiety. Its molecular formula is , and it exhibits unique structural features conducive to biological activity.
Biological Activity Overview
Research indicates that compounds similar to This compound demonstrate various biological activities, including:
- Antiviral Activity : Related compounds have been shown to act as chemokine receptor antagonists, suggesting potential antiviral properties .
- Cytotoxicity Against Cancer Cell Lines : Studies on similar triazolo-pyridazine derivatives have reported significant cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
The mechanism of action for this compound may involve:
- Kinase Inhibition : Similar compounds have demonstrated inhibitory activity against c-Met kinase, which is implicated in cancer progression. The IC50 values for these inhibitors suggest strong interactions with the kinase's ATP-binding site .
- Induction of Apoptosis : Evidence indicates that certain derivatives can induce late apoptosis in cancer cells, leading to cell cycle arrest in the G0/G1 phase .
Table 1: Cytotoxicity and Kinase Inhibition Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | c-Met Kinase Inhibitor |
| 12e | MCF-7 | 1.23 ± 0.18 | Induces Apoptosis |
| 12e | HeLa | 2.73 ± 0.33 | Cell Cycle Arrest |
This table summarizes the cytotoxic effects observed in vitro for compound 12e , which shares structural similarities with our target compound.
Scientific Research Applications
Antiviral Activity
One of the primary applications of this compound is its use as an antiviral agent . Research indicates that derivatives of octahydropyrrolo[3,4-b]pyrrole have shown efficacy against various viral infections, including HIV. The mechanism involves acting as a CCR5 antagonist , which is crucial for HIV entry into host cells. This is significant because existing treatments often face challenges such as drug resistance and side effects associated with multi-drug regimens.
Case Study: CCR5 Antagonism
- Study Reference : A study published in Antiviral Chemistry & Chemotherapy highlights the role of CCR5 antagonists in HIV treatment, emphasizing the need for new agents that can overcome the limitations of current therapies .
- Findings : The study suggests that compounds like 6-{1-cyclopropanecarbonyl-octahydropyrrolo[3,4-b]pyrrol-5-yl}pyridine-3-carbonitrile could be effective in reducing viral load and improving patient outcomes.
Treatment of Inflammatory Diseases
In addition to its antiviral properties, this compound may also play a role in treating inflammatory diseases. The structural features of octahydropyrrolo derivatives suggest potential anti-inflammatory activity, which could be beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease.
Key Mechanisms:
- CCR5 Inhibition : By blocking the CCR5 receptor, the compound prevents HIV from entering host cells, thereby inhibiting viral replication.
- Inflammatory Pathways Modulation : The compound may modulate pathways associated with cytokine release and immune response, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous fused heterocycles, focusing on structural features, synthesis, and inferred properties.
Structural and Functional Group Analysis
Key Observations :
- The target compound distinguishes itself through its fully saturated bicyclic pyrrolo-pyrrolidine system, which may enhance conformational rigidity and metabolic stability compared to partially unsaturated analogs like the pyrazolo-pyridine derivative .
- Unlike triazolo-thiadiazoles , which combine nitrogen and sulfur heteroatoms, the target compound’s all-nitrogen system may exhibit distinct electronic properties and hydrogen-bonding capabilities.
Preparation Methods
Palladium-Catalyzed Cross-Coupling for Pyridine Ring Functionalization
The pyridine ring may be constructed using Suzuki-Miyaura coupling, leveraging protocols from analogous syntheses. For example, 6-chloropyridine-3-carbonitrile derivatives can undergo cross-coupling with boronic acids under palladium catalysis.
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Reactants : 6-Chloro-5-methylpyridin-3-ylboronic acid and 1-iodo-4-(trifluoromethoxy)benzene.
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Conditions : Pd(PPh₃)₄ (0.009 mmol), K₂CO₃ (4.0 mmol), DMF/H₂O, 120°C, 10 min under microwave irradiation.
This method highlights the importance of microwave-assisted heating to accelerate coupling while minimizing side reactions.
Nitrile Group Introduction via Amide Reduction
Following pyridine ring formation, the nitrile group may be introduced via TFAA-mediated dehydration of a primary amide, as demonstrated in the synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile.
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Amidation : Treat pyridine-carboxylic acid with (COCl)₂/DMF to form acyl chloride, followed by NH₃(g) to yield amide.
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Dehydration : React amide with TFAA/NEt₃ to produce nitrile.
Construction of the Octahydropyrrolo[3,4-b]pyrrole Core
Bicyclic Pyrrolidine Synthesis via Intramolecular Cyclization
The octahydropyrrolo[3,4-b]pyrrole system can be assembled using a [3+2] cycloaddition or reductive amination. Patent EP3523293 discloses methods for substituted pyrrolidines, emphasizing steric control through tert-butyl groups and cyclopropane substituents.
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Starting Material : L-proline derivatives functionalized with tert-butyl and cyclopropane groups.
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Cyclization : Use of Pd(OAc)₂/PPh₃ in HCO₂H/NEt₃ to facilitate intramolecular C–N bond formation.
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Stereochemical Control : Chiral auxiliaries or enantioselective catalysis ensure the desired (2S,3S,4S,5S) configuration.
Acylation with Cyclopropanecarbonyl Chloride
The bicyclic amine is acylated using cyclopropanecarbonyl chloride under Schotten-Baumann conditions:
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Reactants : Octahydropyrrolo[3,4-b]pyrrole (1.0 eq), cyclopropanecarbonyl chloride (1.2 eq).
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Conditions : CH₂Cl₂, NEt₃ (2.5 eq), 0°C → RT, 12h.
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Workup : Aqueous NaHCO₃ wash, drying (Na₂SO₄), and column chromatography (SiO₂, EtOAc/hexane).
Fragment Coupling Strategies
Nucleophilic Aromatic Substitution (SNAr)
The pyridine-3-carbonitrile may act as an electrophilic partner for the bicyclic pyrrolidine amine.
Optimized Conditions :
Buchwald-Hartwig Amination
For enhanced efficiency, Pd-catalyzed C–N coupling offers superior regioselectivity:
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Stereochemical Complexity : The octahydropyrrolo[3,4-b]pyrrole system contains four stereocenters. Asymmetric hydrogenation or chiral pool synthesis using L-proline derivatives mitigates racemization.
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Nitrile Stability : TFAA-mediated dehydration requires anhydrous conditions to prevent hydrolysis.
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Coupling Efficiency : Microwave irradiation reduces reaction times from days to minutes, improving throughput .
Q & A
Basic: What are the optimal synthetic conditions for preparing 6-{1-cyclopropanecarbonyl-octahydropyrrolo[3,4-b]pyrrol-5-yl}pyridine-3-carbonitrile?
Methodological Answer:
The synthesis of this compound requires precise control of reaction parameters. Key factors include:
- Temperature : Maintaining 60–80°C to avoid side reactions (e.g., cyclopropane ring decomposition) .
- Solvent Choice : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution efficiency at the pyrrolidine nitrogen .
- Reaction Time : Extended reaction times (12–24 hours) improve cyclization yields but must balance with potential degradation .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to activate the carbonyl group during cyclopropanecarbonyl attachment .
Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using preparative chromatography .
Basic: How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
Structural elucidation involves:
- X-ray Crystallography : Resolve the octahydropyrrolo[3,4-b]pyrrole bicyclic system and confirm stereochemistry .
- NMR Spectroscopy :
- IR Spectroscopy : Confirm nitrile stretch (ν ~2220 cm⁻¹) and carbonyl absorption (ν ~1680 cm⁻¹) .
Advanced: How can computational models predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases) based on the pyridine-carbonitrile pharmacophore .
- QSAR Studies : Train models on datasets of similar pyrrolo-pyridine derivatives to correlate substituent effects (e.g., cyclopropane bulkiness) with activity .
- DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., nitrile group for nucleophilic addition) .
Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of derivatives?
Methodological Answer:
- Derivative Synthesis :
- Pharmacological Profiling :
Advanced: How should researchers address contradictions in spectroscopic data across synthetic batches?
Methodological Answer:
- Root Cause Analysis :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials) .
- Stereochemical Variance : Compare NOESY NMR data to detect epimerization at the pyrrolidine ring .
- Process Optimization :
Advanced: What methods elucidate interactions between this compound and biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) to immobilized enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution for mechanistic insights .
Example : Pyridine-carbonitrile derivatives show high affinity for ATP-binding pockets due to nitrile-metal coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
